Ethyl 3-bromo-2-chloroisonicotinate
Overview
Description
Ethyl 3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C8H7BrClNO2 . It is used in various chemical reactions and has a molecular weight of 264.51 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group attached to a 3-bromo-2-chloroisonicotinate moiety . The InChI code for this compound is 1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 264.51 . The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 310.4±37.0 °C at 760 mmHg .Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage Technology
Electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) has seen progress. These RTILs, like AlCl3–1-ethyl-3-methylimidazolium chloride, have applications in electroplating and energy storage. This advancement suggests potential research applications for Ethyl 3-bromo-2-chloroisonicotinate in similar electrochemical processes or energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Advances in Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is identified as a successful organic thermoelectric material with significant potential for higher performance. Research into treatment methods to enhance its thermoelectric performance could be relevant to the study and application of this compound in the development of organic thermoelectric materials (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Ethylene Oxide Sterilization
Ethylene oxide sterilization is crucial for medical devices, showcasing the importance of research into sterilization processes. This highlights potential applications for this compound in developing new sterilization methods or materials (Mendes, Brandão, & Silva, 2007).
Controlled Release of Active Compounds
Research on the stabilization and controlled release of gaseous/volatile active compounds like 1-MCP and ethylene for preserving fresh produce indicates a potential application area for this compound in food safety and quality maintenance (Chen, Chen, Ray, & Yam, 2020).
Safety and Hazards
Ethyl 3-bromo-2-chloroisonicotinate is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 3-bromo-2-chloropyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGZSKBWOXQGQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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